Chemical Properties of Cyclopropane-1-D1-carboxylic Acid
Chemical Properties of Cyclopropane-1-D1-carboxylic Acid
Part 1: Executive Summary & Core Directive
Cyclopropane-1-D1-carboxylic acid (CAS: Generic 1759-53-1 for protio; labeled variants vary) is a specialized isotopic isotopologue of cyclopropanecarboxylic acid where the alpha-proton (at the C1 position) is replaced by deuterium (
In drug development, this compound serves two critical functions:
-
Mechanistic Probe: It is used to determine if the alpha-carbon is a site of metabolic oxidation via the measurement of Primary Kinetic Isotope Effects (KIE).
-
Bioisostere Building Block: It acts as a "metabolic shield," preventing racemization or oxidative degradation at the methine position in pharmaceutical candidates containing the cyclopropyl moiety.
This guide moves beyond standard catalog descriptions to provide a rigorous analysis of its synthesis, physicochemical behavior, and application in attenuating metabolic clearance.
Part 2: Molecular Architecture & Isotopic Characteristics
Structural Analysis
The cyclopropane ring is characterized by significant "Banana Bonds" (bent bonds) derived from
| Feature | Protio-Analog ( | Deutero-Analog ( | Impact |
| Formula | +1 Mass Unit shift (MS detection) | ||
| C-X Bond Energy | ~98 kcal/mol (C-H) | ~102.6 kcal/mol (C-D) | Primary KIE Origin |
| Vibrational Freq. | ~2900 cm | ~2100-2200 cm | Lower Zero-Point Energy (ZPE) |
| Stereochemistry | Achiral (Plane of Symmetry) | Achiral (Plane of Symmetry) | D substitution at C1 maintains |
The Deuterium Advantage (The Kinetic Isotope Effect)
The substitution of Hydrogen with Deuterium exploits the difference in Zero-Point Energy (ZPE).[1] Because the C-D bond has a lower ZPE than the C-H bond, the activation energy (
-
Primary KIE (
): If C-H cleavage is the Rate-Determining Step (RDS) in a metabolic reaction (e.g., P450 oxidation), the substitution can reduce the reaction rate by a factor of 6–9. -
Metabolic Switching: If the alpha-position is blocked, enzymes may be forced to attack other, less favorable sites, potentially altering the metabolite profile entirely.
Part 3: Synthesis & Experimental Protocols
Synthesis Strategy: Thermal Decarboxylation in Deuterium Oxide
The most robust route for high isotopic purity (>98% D) is the thermal decarboxylation of cyclopropane-1,1-dicarboxylic acid in a deuterated medium. This method ensures the deuterium is placed exclusively at the alpha-position via the enol intermediate.
Diagram: Synthesis Workflow
Caption: Synthesis of Cyclopropane-1-D1-carboxylic acid via dicarboxylic acid precursor to ensure regiospecific deuterium incorporation.
Detailed Protocol
Objective: Synthesis of 1.0 g of Cyclopropane-1-D1-carboxylic acid.
Reagents:
-
Deuterium Oxide (
, >99.9 atom % D) -
Deuterium Chloride (
, 35% in ) - Catalyst
Step-by-Step Methodology:
-
Precursor Preparation: (If not purchased) Alkylate diethyl malonate with 1,2-dibromoethane using NaOEt, followed by saponification. Isolate the 1,1-dicarboxylic acid solid.
-
Exchange Setup: In a 50 mL round-bottom flask, suspend cyclopropane-1,1-dicarboxylic acid (1.5 g, 11.5 mmol) in
(10 mL). -
Acidification: Add 0.5 mL of
solution. Note: Acid catalysis lowers the activation energy for decarboxylation. -
Reaction (Decarboxylation): Heat the mixture to reflux (approx. 100–110°C) under an inert atmosphere (
). Monitor evolution. -
Extraction: Cool to room temperature. Extract the aqueous phase with Dichloromethane (
mL). -
Drying & Isolation: Dry combined organics over anhydrous
. Filter and concentrate in vacuo. -
Purification: Distillation (bp ~182-184°C) or recrystallization (if solid at low temp) yields the pure acid.
Quality Control (Self-Validation):
-
1H NMR (CDCl3): Look for the disappearance of the multiplet at
1.5–1.6 ppm (alpha-H). The cyclopropyl methylene protons ( 0.9–1.2 ppm) should remain but split differently due to the absence of H1 coupling. -
MS (ESI-): Confirm M-1 peak at m/z 86 (vs 85 for protio).
Part 4: Physicochemical Properties & Reactivity[8]
Comparative Data Table
| Property | Protio-Acid ( | Deutero-Acid ( | Notes |
| Molecular Weight | 86.09 g/mol | 87.10 g/mol | |
| pKa | 4.65 | ~4.68 | Secondary isotope effect on ionization is negligible but measurable. |
| Boiling Point | 182–184 °C | 182–184 °C | Minimal change in volatility. |
| C1-NMR Shift | Triplet due to C-D coupling ( | ||
| Metabolic | Baseline | Increased (1.5x - 5x) | Dependent on CYP450 isoform specificity. |
Reactivity Profile
-
Esterification: Reacts normally with alcohols (Fisher esterification) or alkyl halides (nucleophilic substitution) to form labeled esters.
-
Amide Coupling: Standard EDC/NHS or HATU couplings proceed without loss of the deuterium label, provided strongly basic conditions (which might cause H/D exchange) are avoided.
-
H/D Exchange Risk: The alpha-deuteron is adjacent to a carbonyl. While cyclopropyl protons are less acidic than typical alkyl protons (
~39 vs ~25 for esters), exposure to strong bases (e.g., LDA, NaH) in protic media can lead to back-exchange (washout) of the deuterium. Handling Precaution: Store under neutral or slightly acidic conditions.
Part 5: Applications in Drug Discovery
Metabolic Blocking (The "Deuterium Switch")
Cyclopropyl groups are common in drugs (e.g., Ciprofloxacin, Montelukast) to improve potency and solubility. However, the alpha-carbon is susceptible to oxidation.
Mechanism of Action: Replacing H with D at the alpha-position increases the energy barrier for the C-H abstraction step in oxidative metabolism (e.g., by CYP2C9 or CYP3A4). This can:
-
Increase the drug's half-life (
). -
Reduce the formation of potentially toxic metabolites (e.g., ring-opening radical intermediates).
Diagram: Metabolic Pathway Intervention
Caption: Kinetic Isotope Effect (KIE) blocking metabolic oxidation at the cyclopropyl alpha-carbon.
Internal Standards in Bioanalysis
In LC-MS/MS assays, Cyclopropane-1-D1-carboxylic acid derivatives serve as ideal Internal Standards (IS).
-
Co-elution: The D1 analog co-elutes with the analyte (unlike D5 or D9 analogs which might shift retention times due to chromatographic isotope effects).
-
Mass Separation: The +1 Da shift is sufficient for high-resolution MS, though +3 Da (D3) is often preferred to avoid overlap with natural C13 isotopes. However, for specific mechanistic studies, D1 is unique.
References
-
Organic Syntheses , Coll.[6] Vol. 7, p.114 (1990); Vol. 63, p.147 (1985). Synthesis of Cyclopropanecarboxylic Acid Derivatives.[2][3][4][6][7][8][9]Link
-
Wiberg, K. B. (1996). The Structure and Properties of Cyclopropane.[10] Angewandte Chemie International Edition. Link
-
Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. Link
- Fisher, M. B., et al. (2006). The Complexities Inherent in Attempts to Decrease Drug Clearance by Blocking Sites of CYP-Mediated Metabolism with Deuterium. Current Opinion in Drug Discovery & Development.
-
Kwan, E. E. (2018). Kinetic Isotope Effects in Organic Chemistry. Harvard University / GitHub Notes. Link
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